molecular formula C6H11NO3 B13063765 3-(2-Hydroxyethyl)azetidine-3-carboxylic acid

3-(2-Hydroxyethyl)azetidine-3-carboxylic acid

Cat. No.: B13063765
M. Wt: 145.16 g/mol
InChI Key: ZCASZZIIPPJJNQ-UHFFFAOYSA-N
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Description

3-(2-Hydroxyethyl)azetidine-3-carboxylic acid is a chiral azetidine derivative of significant interest in medicinal chemistry and biochemical research. This compound features a carboxylic acid group and a hydroxyethyl side chain on the same carbon atom of the strained four-membered azetidine ring, making it a versatile building block for the synthesis of more complex molecules . The azetidine ring is a key scaffold in pharmaceutical research, valued for its contribution to molecular geometry and metabolic stability . Azetidine carboxylic acids are studied as conformationally constrained analogs of natural amino acids, such as proline, and can be misincorporated into proteins, which is a subject of research in neurodevelopment and autoimmunity . The reactive carboxylic acid and hydroxyl groups allow for further synthetic modifications, enabling the creation of amides, esters, and other derivatives for structure-activity relationship (SAR) studies . Researchers utilize this compound in the development of novel pharmacophores, particularly in the exploration of nicotinic acetylcholine receptor ligands and other biologically active molecules . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

3-(2-hydroxyethyl)azetidine-3-carboxylic acid

InChI

InChI=1S/C6H11NO3/c8-2-1-6(5(9)10)3-7-4-6/h7-8H,1-4H2,(H,9,10)

InChI Key

ZCASZZIIPPJJNQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(CCO)C(=O)O

Origin of Product

United States

Preparation Methods

Improved Process via Triflation and Intramolecular Cyclization

A patented process (WO2004035538A1) outlines an improved synthesis of azetidine-3-carboxylic acid derivatives that can be adapted for 3-(2-hydroxyethyl) substitution:

  • Step 1: Triflation of Diethylbis(hydroxymethyl)malonate
    The starting diethylbis(hydroxymethyl)malonate is converted into a triflate intermediate, which is a reactive species conducive to ring closure.

  • Step 2: Intramolecular Cyclization
    Using an amine nucleophile, an intramolecular cyclization occurs to form the azetidine ring.

  • Step 3: Decarboxylation
    This step removes one carboxyl group, yielding a monoacid azetidine intermediate.

  • Step 4: Hydrogenation
    The final reduction step converts the intermediate into the target compound, 3-(2-hydroxyethyl)azetidine-3-carboxylic acid.

  • Reagents and Conditions :

    • Reducing agents such as sodium cyanoborohydride, sodium triacetoxyborohydride, or sodium borohydride.
    • Solvents include methanol, ethanol, acetonitrile, or methylene chloride.
    • The process avoids toxic reagents like cyanide and epichlorohydrin, enhancing safety and scalability.
Step Reagents/Conditions Purpose
Triflation Diethylbis(hydroxymethyl)malonate + triflation agent Activate hydroxyl groups
Cyclization Amine nucleophile, intramolecular reaction Azetidine ring formation
Decarboxylation Heat or chemical decarboxylation Monoacid formation
Hydrogenation Sodium borohydride or equivalents, compatible solvent Reduction to hydroxyethyl derivative

This method is operationally simple and economically viable for large-scale synthesis.

Catalytic Hydrogenolysis of N-Benzyl Azetidine-3-carboxylic Acid Derivatives

Another well-documented process (EP0221579A1) involves:

  • Step 1: Preparation of N-Benzyl-3,3-bis(hydroxymethyl)azetidine
    This intermediate is formed by heating a mixture containing hydroxymethyl azetidine precursors with potassium hydroxide and zinc oxide catalyst at elevated temperatures (~200 °C).

  • Step 2: Isolation and Purification
    The potassium salt of the N-benzyl azetidine-3-carboxylic acid is separated from potassium formate by exploiting solubility differences in isopropyl alcohol.

  • Step 3: Hydrogenolysis
    The N-benzyl protecting group is removed by catalytic hydrogenation using palladium on charcoal under hydrogen atmosphere at 50-55 °C for about 22 hours, yielding azetidine-3-carboxylic acid.

  • Step 4: Functional Group Introduction
    Subsequent chemical modifications introduce the 2-hydroxyethyl substituent at the 3-position of the azetidine ring.

Step Conditions/Reagents Outcome
Heating with KOH/ZnO 180-200 °C, 24 h, zinc oxide catalyst Formation of N-benzyl azetidine intermediate
Solubility separation Isopropyl alcohol extraction Purification of potassium salt
Hydrogenolysis Pd/C catalyst, H2 gas, 50-55 °C, 22 h Removal of benzyl protecting group
Functionalization Hydroxyethylation via substitution or reduction Target compound formation

This process is notable for producing predominantly the mono-3-substituted carboxylic acid and can be performed at atmospheric pressure with zinc-based catalysts.

Diversified Halogenation and Subsequent Functional Group Transformations

A synthetic route reported in Arkivoc (2024) describes:

  • Step 1: Preparation of 3-haloazetidines
    Starting from 1-azabicyclo[1.1.0]butane, halogenated azetidine derivatives are synthesized via lithiation and trapping reactions.

  • Step 2: Nucleophilic Substitution
    The halogen substituent at the 3-position is replaced by nucleophiles such as acetate, which after hydrolysis yields the corresponding 3-hydroxyazetidine derivatives.

  • Step 3: Hydrolysis
    Standard alkaline hydrolysis converts the protected intermediates into free azetidine-3-carboxylic acids bearing hydroxyethyl groups.

Step Reagents/Conditions Purpose
Halogenation PhLi, LiBr, Boc2O, THF, -78 °C to rt Introduce halogen at 3-position
Acetoxylation Potassium acetate, DMSO, 80 °C overnight Replace halogen with acetate
Hydrolysis KOH, MeOH/H2O reflux, 4 h Convert acetate to hydroxy group

Chemical Reactions Analysis

Types of Reactions: 3-(2-Hydroxyethyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyethyl)azetidine-3-carboxylic acid involves its ability to act as a nucleophile or electrophile in chemical reactions. The ring strain in the azetidine ring makes it highly reactive, allowing it to participate in ring-opening reactions and form new bonds with other molecules. This reactivity is harnessed in various applications, including polymerization and drug design .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key azetidine-3-carboxylic acid derivatives and related compounds:

Compound Name Substituent/Modification Molecular Weight Solubility Melting Point (°C) Key Applications
Azetidine-3-carboxylic acid (A3C) Parent compound (no substituent) 101.11 Water-soluble ~250 (decomposes) β-proline analogue; peptide synthesis
3-(Trifluoromethylthio)azetidine-3-carboxylic acid -SCF₃ group at 3-position ~229.15 Moderate (organic solvents) N/A Bioactive compound synthesis
3-Aminoazetidine-3-carboxylic acid -NH₂ group at 3-position ~102.11 Water-soluble N/A Precursor for functionalized drugs
Piperazic acid (Hexahydropyridazine-3-carboxylic acid) Six-membered ring (diazinane) 130.14 Water-soluble N/A Non-proteinogenic amino acid; antibiotic design
3-Arylazetidine-3-carboxylic acid Aryl group at 3-position (e.g., phenyl) Variable Low (lipophilic) N/A Conformationally constrained drug scaffolds
3-(2-Hydroxyethyl)azetidine-3-carboxylic acid -CH₂CH₂OH at 3-position ~131.13 High (aqueous) N/A Hypothesized: Improved solubility for CNS/anti-inflammatory drugs

Key Comparisons

Azetidine-3-carboxylic Acid (A3C)
  • Structural Differences : A3C lacks the hydroxyethyl group, making it less polar.
  • Applications : A3C is widely used in peptide synthesis as a β-proline analogue, while the hydroxyethyl variant may target solubility-dependent therapeutic contexts .
3-Substituted Derivatives
  • Trifluoromethylthio (-SCF₃) : Introduces lipophilicity and electron-withdrawing properties, favoring interactions with hydrophobic enzyme pockets. This contrasts with the hydroxyethyl group’s hydrogen-bonding capacity .
  • Amino (-NH₂): Allows for further functionalization (e.g., amide bond formation), whereas the hydroxyethyl group offers a terminal hydroxyl for esterification or glycosylation .
Ring-Expanded Analogues (Piperazic Acid)
  • Bioactivity : Piperazic acid is a component of natural antibiotics, whereas azetidine derivatives are synthetic scaffolds with tunable properties.
Aryl-Substituted Derivatives
  • The hydroxyethyl group’s polarity may instead favor solubility in aqueous environments .

Biological Activity

3-(2-Hydroxyethyl)azetidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

  • Molecular Formula : C₉H₁₅NO₄
  • Molecular Weight : 201.22 g/mol
  • CAS Number : 142253-55-2

Biological Activity Overview

Research indicates that compounds related to azetidine carboxylic acids exhibit diverse biological activities, including anti-inflammatory, anticancer, and immunosuppressive effects. The specific activity of this compound is still being explored, but it shows promise based on analogs and derivatives.

  • STAT3 Inhibition : Some azetidine derivatives have been shown to inhibit the STAT3 signaling pathway, which is implicated in tumor growth and survival. For instance, studies have demonstrated that certain azetidine amides can inhibit STAT3 with varying potency (IC50 values ranging from 0.52 μM to 2.22 μM) .
  • Cell Membrane Permeability : The presence of polar groups such as carboxylates can limit cellular uptake. Methyl esters of azetidine derivatives have shown enhanced cellular activity due to improved membrane permeability .
  • Anti-inflammatory Properties : Azetidine derivatives are being investigated for their anti-inflammatory effects, particularly in conditions like asthma and arthritis .

Case Studies

  • Breast Cancer Cell Lines : In vitro studies using MDA-MB-231 and MDA-MB-468 breast cancer cell lines revealed that while certain azetidine analogs exhibited potent STAT3 inhibition, their cellular activity was limited at concentrations up to 10 μM due to poor membrane permeability .
  • Immunosuppressive Agents : The compound has been identified as a potential intermediate for synthesizing selective agonists for S1P receptors, which play a role in immune modulation . This suggests a pathway for developing therapies for autoimmune diseases.

Comparative Analysis of Related Compounds

The following table summarizes the biological activities and properties of various azetidine derivatives:

CompoundActivityIC50 (μM)Notes
This compoundPotential STAT3 inhibitorTBDRequires further study
Azetidine-2-carboxamideSTAT3 Inhibition0.52More potent enantiomer
Methyl ester derivativeEnhanced cellular activity>4Improved permeability
Azetidine-3-carboxylic acidImmunosuppressive potentialTBDIntermediate for receptor agonists

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